LC-PEG8-SPDP

描述

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFFRXQWQMCBEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

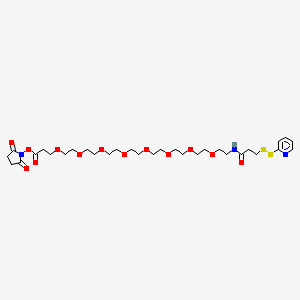

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O13S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LC-PEG8-SPDP: A Comprehensive Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of LC-PEG8-SPDP, a heterobifunctional crosslinker integral to the development of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in the drug development sector, this document outlines the core chemical properties, detailed experimental protocols, and the mechanistic pathways associated with the application of this compound.

Core Concepts: Understanding this compound

This compound (Long-Chain Succinimidyl-[(N-maleimidopropionamido)-octaethyleneglycol] ester) is a versatile chemical linker that facilitates the covalent attachment of two different biomolecules. Its structure is characterized by two key reactive groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2]

-

N-hydroxysuccinimide (NHS) Ester: This group demonstrates high reactivity towards primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins, forming a stable amide bond.[3]

-

Pyridyldithio Group: This functional group specifically reacts with free sulfhydryl (thiol) groups, creating a cleavable disulfide bond.[3] This feature is particularly advantageous in drug delivery systems, as the disulfide bond can be broken within the reducing environment of a target cell, leading to the controlled release of a payload.[4]

-

PEG8 Spacer: The eight-unit polyethylene glycol chain enhances the solubility and stability of the resulting conjugate in aqueous solutions.[5] It also provides a flexible and extended linkage between the conjugated molecules, which can help to preserve their biological activity.

The unique combination of these components makes this compound a valuable tool for creating precisely defined bioconjugates with desirable pharmacokinetic properties.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential information for experimental design and execution.

| Property | Value | Reference |

| Chemical Formula | C31H49N3O13S2 | [1] |

| Molecular Weight | 735.86 g/mol | [1] |

| CAS Number | 1252257-56-9 | [1] |

| Purity | Typically >95% | |

| Storage Conditions | Powder: -20°C for up to 2 years; In DMSO: -80°C for up to 6 months | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the creation of an antibody-drug conjugate (ADC). These protocols are based on established methods for SPDP crosslinkers and should be optimized for specific applications.[3][6]

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., monoclonal antibody)

-

Sulfhydryl-containing molecule (e.g., cytotoxic drug)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

-

Reducing Agent (for antibody reduction, if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or N-acetylcysteine

-

Purification Columns: Size-exclusion chromatography (SEC) or dialysis cassettes

Protocol 1: Modification of an Antibody with this compound

This protocol describes the reaction of the NHS ester group of this compound with the primary amines of an antibody.

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

-

Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against the Conjugation Buffer.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL), which is the average number of linker molecules per antibody, by measuring the release of pyridine-2-thione upon reduction with DTT at 343 nm.[7]

-

Protocol 2: Conjugation of a Thiol-Containing Drug to the Modified Antibody

This protocol outlines the reaction of the pyridyldithio group of the modified antibody with a sulfhydryl-containing drug.

-

Preparation of Thiol-Containing Drug:

-

Dissolve the thiol-containing drug in an appropriate solvent.

-

-

Conjugation Reaction:

-

Add the thiol-containing drug to the purified SPDP-modified antibody solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification of the ADC:

-

Purify the final ADC from unreacted drug and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound chemistry and its application in ADC development.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation, offering a reliable method for linking biomolecules with enhanced solubility and a cleavable linkage for controlled payload release. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and scientists working on the development of advanced therapeutics such as ADCs. Careful optimization of the described methodologies will be crucial for the successful implementation of this compound in specific drug development programs.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. SPDP-PEG8-acid, 1334177-96-6 | BroadPharm [broadpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to LC-PEG8-SPDP: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of LC-PEG8-SPDP, a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a chemically synthesized molecule that serves as a molecular bridge to link two different molecules together. It is characterized by three key components:

-

A Pyridyldithio Group (SPDP): This group reacts specifically with sulfhydryl (thiol) groups, which are present in the amino acid cysteine, to form a stable but cleavable disulfide bond. This feature is particularly useful for applications requiring the release of a conjugated molecule under reducing conditions, such as those found inside cells.[1]

-

A Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a flexible, hydrophilic spacer that increases the solubility of the crosslinker and the resulting conjugate in aqueous environments.[2][3] This property helps to prevent aggregation and can improve the pharmacokinetic properties of the final product.[4]

-

A Terminal Reactive Group: The "LC" (Long Chain) designation in this compound typically refers to the presence of a spacer arm, and the molecule is commonly available with two primary reactive termini for conjugation: a carboxylic acid (-COOH) or an N-hydroxysuccinimide (-NHS) ester. The NHS ester variant is particularly useful for direct reaction with primary amines on proteins and other biomolecules.[5][]

This guide will focus on both the carboxylic acid (SPDP-PEG8-Acid) and the NHS ester (this compound) variants, as their distinct reactive ends dictate their specific applications and conjugation chemistries.

Chemical Structure and Properties

The chemical structure of this compound consists of the SPDP moiety connected to a PEG8 spacer, which is in turn terminated with either a carboxylic acid or an NHS ester.

Chemical Structures

SPDP-PEG8-Acid: IUPAC Name: 3-oxo-1-(pyridin-2-yldisulfanyl)-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid

This compound (NHS Ester): Synonyms: SPDP-PEG8-NHS ester, OPSS-PEG(8)-NHS

Physicochemical Properties

The following tables summarize the key quantitative data for both SPDP-PEG8-Acid and this compound (NHS Ester).

Table 1: Properties of SPDP-PEG8-Acid

| Property | Value | Reference(s) |

| CAS Number | 1334177-96-6 | [7] |

| Molecular Formula | C27H46N2O11S2 | [7] |

| Molecular Weight | 638.8 g/mol | [7] |

| Purity | >95% | [7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [8] |

| Storage | -20°C for long-term storage | [7] |

Table 2: Properties of this compound (NHS Ester)

| Property | Value | Reference(s) |

| CAS Number | 1252257-56-9 | |

| Molecular Formula | C31H49N3O13S2 | |

| Molecular Weight | 735.9 g/mol | |

| Purity | >95% | |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage | -20°C, desiccated for long-term storage | [5] |

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a valuable tool in a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs.[9][10] In this context, the NHS ester end of the linker can react with lysine (B10760008) residues on a monoclonal antibody. The SPDP end can then be used to attach a thiol-containing cytotoxic drug. The resulting ADC can selectively target tumor cells, and once internalized, the disulfide bond in the linker can be cleaved by intracellular reducing agents like glutathione, releasing the drug in its active form.[][12]

Protein-Protein and Protein-Peptide Conjugation

This compound can be used to crosslink two different proteins or a protein and a peptide.[13] This is useful for studying protein-protein interactions, creating bispecific antibodies, or developing novel protein-based therapeutics.

Surface Modification

The properties of this compound can be leveraged to modify the surfaces of nanoparticles, liposomes, or other drug delivery vehicles.[14] This can improve their stability, solubility, and circulation time in vivo.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation using this compound (NHS Ester)

This protocol describes the conjugation of two proteins (Protein A and Protein B), where Protein A has available amine groups and Protein B has available sulfhydryl groups.

Materials:

-

This compound (NHS Ester)

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 20 mM.

-

Modification of Protein A: a. Dissolve Protein A in Conjugation Buffer to a concentration of 1-5 mg/mL. b. Add the this compound stock solution to the Protein A solution at a 10-20 fold molar excess. c. Incubate the reaction for 30-60 minutes at room temperature. d. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes. e. Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation of Modified Protein A to Protein B: a. Dissolve Protein B in Conjugation Buffer. b. Add the sulfhydryl-containing Protein B to the desalted, SPDP-modified Protein A. The molar ratio of Protein A to Protein B should be optimized for the specific application. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to separate the conjugate from unreacted proteins.

Protocol 2: Activation of a Carboxylic Acid with SPDP-PEG8-Acid for Amine Conjugation

This protocol describes the activation of the carboxylic acid group of SPDP-PEG8-Acid for subsequent reaction with an amine-containing molecule.

Materials:

-

SPDP-PEG8-Acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: MES buffer, pH 4.5-5.0

-

Amine-containing molecule

-

Conjugation Buffer: PBS, pH 7.2-7.5

Procedure:

-

Activation of SPDP-PEG8-Acid: a. Dissolve SPDP-PEG8-Acid in Activation Buffer. b. Add a 5-10 fold molar excess of EDC and Sulfo-NHS. c. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

Conjugation to Amine-containing Molecule: a. Add the amine-containing molecule dissolved in Conjugation Buffer to the activated SPDP-PEG8-Acid solution. b. Incubate for 2 hours at room temperature.

-

Purification: Purify the conjugate using appropriate chromatography methods.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate key processes involving this compound.

Experimental Workflow for ADC Preparation

References

- 1. SPDP-PEG8-acid | 1334177-96-6 | Benchchem [benchchem.com]

- 2. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 7. SPDP-PEG8-acid, 1334177-96-6 | BroadPharm [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. biochempeg.com [biochempeg.com]

- 13. broadpharm.com [broadpharm.com]

- 14. SPDP-PEG-acid | AxisPharm [axispharm.com]

A Technical Guide to the Mechanism and Application of the LC-PEG8-SPDP Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the LC-PEG8-SPDP crosslinker, a versatile heterobifunctional reagent widely employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its chemical reactivity, detailed experimental protocols, and quantitative data to empower researchers in optimizing their conjugation strategies.

Core Principles of this compound Chemistry

The this compound crosslinker is comprised of three key functional components: an N-hydroxysuccinimide (NHS) ester, a pyridyldithiol (SPDP) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with eight repeating units. This strategic design enables the covalent linkage of two biomolecules, typically a protein or antibody to a therapeutic agent or label, through a cleavable disulfide bond. The PEG8 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, provides flexibility, and minimizes steric hindrance.[][2][3]

Amine-Reactive NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][7]

The efficiency of this reaction is highly dependent on pH.[5][8] The optimal pH range for NHS ester-amine coupling is typically between 7.2 and 8.5.[3][5][6] Below this range, primary amines are protonated (-NH3+), rendering them non-nucleophilic.[5] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing conjugation efficiency.[5][6][9]

Sulfhydryl-Reactive Pyridyldithiol (SPDP) Group

The pyridyldithiol (SPDP) group is specifically reactive towards sulfhydryl (-SH) groups, such as those found in cysteine residues.[9][10] The reaction involves a disulfide exchange, where the thiol on the biomolecule attacks the disulfide bond of the SPDP group. This forms a new, cleavable disulfide bond between the two molecules and releases pyridine-2-thione as a byproduct.[9][10] The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a convenient method to quantify the extent of the reaction.[9][11][12] The optimal pH for this reaction is between 7 and 8.[9][10][13]

Cleavable Disulfide Linkage

A key feature of the this compound crosslinker is the presence of a disulfide bond in the linkage, which can be cleaved under reducing conditions.[9][14] This is particularly advantageous in drug delivery applications, where the reducing environment within a target cell, rich in glutathione (B108866) (GSH), can trigger the release of the conjugated payload.[14] Common laboratory reducing agents used to cleave the disulfide bond include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[11][15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and similar SPDP crosslinkers, compiled from various sources.

| Parameter | Value | Conditions/Remarks | Citation |

| NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. An optimal pH of 8.3-8.5 is often cited for protein labeling. | [3][4][5][6] |

| Reaction Time | 30 min - 4 hours | At room temperature. Can be extended to overnight at 4°C to minimize hydrolysis. | [5][8][10] |

| Molar Excess of Crosslinker | 5 to 20-fold | Over the protein/biomolecule. The optimal ratio should be determined empirically. | [3][5] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [3][5] |

| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7, 0°C | Decreases to 10 minutes at pH 8.6, 4°C. | [6] |

| SPDP Reaction | |||

| Optimal pH Range | 7.0 - 8.0 | For reaction with sulfhydryl groups. | [3][9][10][13] |

| Pyridine-2-thione Absorbance Max | 343 nm | Allows for monitoring of the reaction progress. | [9][11][12] |

| Disulfide Bond Cleavage | |||

| DTT Concentration | 25 - 50 mM | 25 mM DTT at pH 4.5 can selectively cleave the linker without reducing native protein disulfides. | [9][11][13] |

| TCEP pH Range | 1.5 - 8.5 | TCEP is a non-thiol-based reducing agent, effective over a broader pH range and more stable than DTT. | [11][15] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound crosslinker.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one with available primary amines (Protein A) and the other with available sulfhydryl groups (Protein B).

Materials:

-

Protein A (containing primary amines)

-

Protein B (containing sulfhydryl groups)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 20 mM.[3][10]

-

Modification of Protein A: a. Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.[3] b. Add a 5- to 20-fold molar excess of the this compound stock solution to the Protein A solution.[3] c. Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][10]

-

Purification of SPDP-modified Protein A: a. Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with Reaction Buffer.

-

Conjugation to Protein B: a. Dissolve Protein B in Reaction Buffer. b. Mix the purified SPDP-modified Protein A with Protein B. A slight molar excess of the SPDP-modified protein may be beneficial.[3] c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3][12] The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[3]

-

Purification of the Conjugate: a. Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to separate the conjugate from unreacted proteins.[12]

Protocol 2: Cleavage of the Disulfide Bond

This protocol outlines the procedure for cleaving the disulfide bond of the crosslinker.

Materials:

-

Conjugated molecule with this compound linker

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Cleavage Buffer (DTT): 0.1 M sodium acetate, pH 4.5 (for selective cleavage) or PBS, pH 7.2 (for general cleavage)[9][11]

-

Cleavage Buffer (TCEP): PBS, pH 7.2

-

Desalting columns

Procedure:

-

Prepare Reducing Agent Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water or a 0.5 M stock solution of TCEP.[11]

-

Cleavage Reaction: a. Dissolve the conjugated molecule in the appropriate Cleavage Buffer. b. Add the reducing agent to the desired final concentration (e.g., 25 mM DTT or 10-50 mM TCEP).[11] c. Incubate the reaction at room temperature for 30 minutes.[10][11]

-

Removal of Reducing Agent: a. Immediately after incubation, remove the reducing agent and the cleaved linker fragment using a desalting column equilibrated with the desired buffer for downstream applications.[11]

Protocol 3: Monitoring Pyridine-2-thione Release

This protocol allows for the quantification of the sulfhydryl-reactive step of the conjugation.

Materials:

-

SPDP-modified molecule

-

Sulfhydryl-containing molecule

-

Reaction Buffer (as in Protocol 1)

-

Spectrophotometer

Procedure:

-

Set up the conjugation reaction as described in Protocol 1, Step 4.

-

Before adding the sulfhydryl-containing molecule, measure the absorbance of the SPDP-modified molecule solution at 343 nm (this will serve as the blank).

-

After adding the sulfhydryl-containing molecule, monitor the increase in absorbance at 343 nm over time.

-

The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8080 M⁻¹cm⁻¹ at 343 nm).

Visualizations

The following diagrams illustrate the key chemical reactions and workflows associated with the this compound crosslinker.

Caption: Reaction of the NHS ester with a primary amine.

Caption: Reaction of the SPDP group with a sulfhydryl.

Caption: Workflow for cleaving the disulfide bond.

Caption: Two-step protein-protein conjugation workflow.

References

- 2. SPDP-PEG4-NHS ester, 1334177-95-5 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to LC-PEG8-SPDP Amine to Sulfhydryl Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for using the heterobifunctional crosslinker LC-PEG8-SPDP. This reagent is instrumental in the covalent conjugation of molecules containing primary amines to those with sulfhydryl groups, a cornerstone technique in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and other advanced bioconjugates.

Core Principles of this compound Chemistry

This compound (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate with an 8-unit polyethylene (B3416737) glycol spacer) is a sophisticated crosslinker designed for specific, multi-step bioconjugation. Its structure is comprised of three key functional components:

-

N-hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, forming a stable and robust amide bond.

-

Pyridyldithiol Group: This group is specifically reactive towards free sulfhydryl (thiol) groups, typically from cysteine residues. The reaction results in the formation of a disulfide bond, which is notably cleavable under reducing conditions.

-

PEG8 Spacer: The eight-unit polyethylene glycol (PEG) spacer arm is hydrophilic, which enhances the water solubility of the crosslinker and the final conjugate. This property is crucial for mitigating aggregation, a common challenge when working with large biomolecules and hydrophobic payloads. The spacer also provides steric separation between the conjugated molecules, which can help preserve their biological activity.

The conjugation process is a sequential, two-step procedure that allows for controlled and specific linkage of two different molecules. This strategic approach minimizes the formation of undesirable homodimers and polymers.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the successful application of this compound in bioconjugation experiments.

Table 1: Physicochemical and Reactivity Data for SPDP-type Crosslinkers

| Parameter | Value | Notes |

| Reactive Groups | N-hydroxysuccinimide (NHS) Ester & Pyridyldithiol | Targets primary amines and sulfhydryls, respectively. |

| Spacer Arm Length (LC-SPDP) | 15.7 Å | Provides significant spacing between conjugated molecules[1][2]. |

| Solubility | Limited aqueous solubility | Must be dissolved in a dry, water-miscible organic solvent like DMSO or DMF prior to use[3][4]. |

| Cleavability | Reducible Disulfide Bond | The formed disulfide linkage can be cleaved by reducing agents such as DTT or TCEP[3][4]. |

Table 2: Recommended Reaction Conditions for Amine-to-Sulfhydryl Conjugation

| Step | Parameter | Recommended Range | Critical Considerations |

| Amine Modification (NHS Ester Reaction) | pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. Hydrolysis increases significantly at pH > 8.5[3][4]. |

| Temperature | 4°C to 25°C (Room Temp.) | Room temperature reactions are faster (30-60 min), while 4°C (2-4 hours) can minimize hydrolysis and protein degradation[5]. | |

| Molar Excess (Linker:Protein) | 5:1 to 20:1 | Highly dependent on the number of available lysines and the desired degree of labeling. Empirical optimization is recommended[5]. | |

| Buffer Composition | Phosphate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine) to avoid competing reactions[4][6]. | |

| Sulfhydryl Reaction (Pyridyldithiol Reaction) | pH | 7.0 - 8.0 | Optimal for the disulfide exchange reaction[3][4][7]. |

| Temperature | 4°C to 25°C (Room Temp.) | Reaction can proceed overnight at 4°C or for 1-2 hours at room temperature[7]. | |

| Buffer Composition | Phosphate, Borate, HEPES | Must be free of thiols and reducing agents until the reaction is complete[3][4]. |

Table 3: Spectroscopic Data for Reaction Monitoring

| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |

| Pyridine-2-thione | 343 nm | 8,080 M⁻¹cm⁻¹ | Quantification of the byproduct released during the sulfhydryl reaction allows for the determination of the degree of conjugation[1]. |

Mandatory Visualizations

The following diagrams illustrate the chemical principles and experimental workflow of this compound conjugation chemistry.

Caption: Chemical reaction mechanism for this compound conjugation.

Caption: Experimental workflow for amine-to-sulfhydryl conjugation.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of an amine-containing protein (Protein A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a thiol-modified drug).

Materials and Reagents

-

Protein A (Amine-containing): 1-10 mg/mL in an amine-free buffer.

-

Molecule B (Sulfhydryl-containing): To be prepared in a compatible, thiol-free buffer.

-

This compound: Stored desiccated at -20°C.

-

Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or other amine- and thiol-free buffer, pH 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

Purification/Desalting Columns: Size-exclusion chromatography (SEC) columns appropriate for the size of Protein A.

-

Reducing Agent (for quantitation assay): Dithiothreitol (DTT).

Step 1: Modification of Protein A with this compound

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution (e.g., 20 mM) of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of LC-SPDP in 235 µL of DMSO[7].

-

Prepare Protein A at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

-

Amine Modification Reaction:

-

Add a calculated molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the Protein A solution. Gently mix immediately.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

-

-

Purification of Modified Protein A:

-

Remove excess, unreacted this compound and the NHS byproduct using a desalting column (SEC).

-

Equilibrate the column with the Reaction Buffer.

-

Apply the reaction mixture to the column and collect the fractions containing the modified protein. The protein will elute in the void volume.

-

Step 2: Conjugation of Modified Protein A to Molecule B

-

Preparation of Molecule B:

-

Dissolve the sulfhydryl-containing Molecule B in the Reaction Buffer. If the sulfhydryl groups are protected or exist as disulfides, they must be reduced prior to this step, and the reducing agent must be subsequently removed.

-

-

Sulfhydryl Conjugation Reaction:

-

Add the purified, SPDP-modified Protein A to the solution of Molecule B. The optimal molar ratio should be determined empirically, but a starting point is often a slight molar excess of the modified protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm[3][4][7].

-

-

Final Purification:

-

Purify the final conjugate from unreacted components using an appropriate method, typically size-exclusion chromatography.

-

Step 3: Determination of Conjugation Ratio (Degree of Labeling)

-

Pyridine-2-Thione Release Assay:

-

Take a known concentration of the final, purified conjugate.

-

Add a reducing agent (e.g., DTT to a final concentration of 20-50 mM) to cleave the disulfide bond and release pyridine-2-thione[3][7].

-

Incubate for 30 minutes at room temperature.

-

Measure the absorbance of the solution at 343 nm.

-

Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), with ε = 8,080 M⁻¹cm⁻¹[1].

-

The conjugation ratio is the molar concentration of pyridine-2-thione divided by the initial molar concentration of the protein.

-

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Efficiency | Hydrolysis of NHS ester: Stock solution prepared too early; moisture in solvent. | Prepare the this compound stock solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C[5][6]. |

| Presence of amine-containing buffers: Tris or glycine (B1666218) in the protein solution. | Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction[6]. | |

| Suboptimal pH: pH of the reaction buffer is too low for efficient amine reaction. | Ensure the pH of the reaction buffer is within the optimal 7.2-8.5 range. | |

| Protein Precipitation | High concentration of organic solvent: Too much DMSO/DMF added to the protein solution. | Keep the final concentration of the organic solvent below 10% (v/v) to avoid denaturation[5]. |

| Protein aggregation: The protein may be unstable under the reaction conditions. | Optimize protein concentration and consider adding stabilizing excipients if compatible with the chemistry. | |

| Inconsistent Results | Inaccurate protein concentration: Initial protein amount is not correctly quantified. | Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay) before starting. |

| Variable number of available amines/sulfhydryls: Batch-to-batch variation in the starting biomolecules. | Characterize the starting materials thoroughly for each new batch. |

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of the PEG8 Spacer in LC-PEG8-SPDP Functionality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and targeted therapeutics, the precision and efficacy of crosslinking reagents are paramount. The heterobifunctional crosslinker, LC-PEG8-SPDP (Long-Chain Polyethylene (B3416737) Glycol 8 Succinimidyl 3-(2-pyridyldithio)propionate), has emerged as a critical tool, particularly in the construction of antibody-drug conjugates (ADCs). This in-depth technical guide elucidates the integral role of the polyethylene glycol (PEG) 8 spacer in the functionality of this compound, offering a comprehensive overview of its chemical properties, detailed experimental protocols, and quantitative data to inform rational drug design and development.

At its core, this compound is a molecule designed to link two other molecules together. It possesses two reactive ends: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (like those found on the amino acid lysine (B10760008) in proteins), and a pyridyldithiol group that specifically targets sulfhydryl groups (such as those from the amino acid cysteine). The linkage created by the pyridyldithiol reaction is a disulfide bond, which has the unique characteristic of being cleavable under the reducing conditions found inside cells. This feature is highly desirable for ADCs, as it allows for the targeted release of a cytotoxic payload once the ADC has been internalized by a cancer cell.

The "LC" designation signifies a "long chain" spacer, providing increased distance between the conjugated molecules. The "PEG8" component refers to the eight repeating units of ethylene (B1197577) glycol that form the core of this spacer arm. This PEGylated spacer is not merely a passive linker; it actively modulates the physicochemical properties of the entire conjugate, influencing its solubility, stability, and pharmacokinetic profile.

The Multifaceted Role of the PEG8 Spacer

The inclusion of an eight-unit polyethylene glycol chain is a deliberate design choice that imparts several advantageous properties to the this compound crosslinker and the resulting bioconjugate.

Enhanced Solubility and Reduced Aggregation

A significant challenge in the development of ADCs is the inherent hydrophobicity of many potent cytotoxic drugs. Conjugating these drugs to an antibody can lead to aggregation, reducing the therapeutic efficacy and potentially increasing immunogenicity. The hydrophilic nature of the PEG8 spacer helps to mitigate this issue by increasing the overall water solubility of the ADC.[1] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) to be achieved without causing the protein to precipitate.[1]

Improved Pharmacokinetics and "Stealth" Properties

The PEG8 spacer contributes to a "stealth" effect, which can prolong the circulation half-life of the bioconjugate.[2] The flexible and hydrophilic PEG chain creates a hydration shell around the molecule, effectively increasing its hydrodynamic radius. This larger size reduces renal clearance and can shield the conjugate from proteolytic degradation and uptake by the reticuloendothelial system.[3] While longer PEG chains generally lead to more significant improvements in pharmacokinetics, the PEG8 length represents a balance, offering these benefits without excessively increasing the overall size of the conjugate, which could hinder tissue penetration.[1]

Steric Hindrance and Optimized Reactivity

The 15.7 angstrom spacer arm of LC-SPDP, which is extended by the PEG8 chain, provides significant steric separation between the conjugated molecules.[4] This separation can be crucial for preserving the biological activity of both the antibody and the payload. For instance, it prevents the drug from sterically hindering the antigen-binding site of the antibody, ensuring that the ADC can still effectively target cancer cells.

Quantitative Data on PEG-SPDP Crosslinkers

The length of the PEG spacer is a critical parameter that influences the performance of the resulting bioconjugate. The following table summarizes the impact of different PEG linker lengths on key performance metrics, providing a basis for comparison and selection of the optimal linker for a specific application.

| Metric | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12) | Rationale |

| Solubility | Moderate Improvement | Significant Improvement | Longer PEG chains are more hydrophilic, leading to better solubility of the conjugate, especially with hydrophobic payloads.[1] |

| In Vitro Potency | Generally Higher | May be Slightly Reduced | Shorter linkers can lead to faster payload release or better cell permeability in some cases.[1] |

| In Vivo Efficacy | Variable | Often Improved | Longer PEG chains enhance circulation time and tumor accumulation, leading to better overall efficacy in animal models.[1] |

| Plasma Half-life (t1/2) | Shorter | Longer | The increased hydrodynamic size provided by longer PEG chains reduces renal clearance.[1] |

| Drug-to-Antibody Ratio (DAR) Aggregation Threshold | Lower | Higher | The enhanced solubility allows for the attachment of more drug molecules before aggregation occurs.[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the conjugation of an antibody to a sulfhydryl-containing payload.

Protocol 1: Modification of Antibody with this compound

Objective: To introduce the pyridyldithiol reactive group onto the antibody surface by reacting with primary amines.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., PD-10)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS. The antibody concentration should typically be between 1-10 mg/mL.

-

This compound Stock Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 20 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess is a common starting point, but this should be optimized for each specific antibody.

-

Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature.

-

Purification: Remove the unreacted this compound and reaction byproducts using a desalting column equilibrated with the Reaction Buffer. The modified antibody will elute in the void volume.

Protocol 2: Conjugation of Modified Antibody to a Sulfhydryl-Containing Payload

Objective: To conjugate the SPDP-modified antibody to a payload containing a free sulfhydryl group.

Materials:

-

SPDP-modified antibody (from Protocol 1)

-

Sulfhydryl-containing payload

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Payload Preparation: Dissolve the sulfhydryl-containing payload in the Reaction Buffer. If the payload is in a reduced form, ensure the buffer is deoxygenated to prevent re-oxidation of the sulfhydryl groups.

-

Conjugation Reaction: Add the dissolved payload to the SPDP-modified antibody solution. A molar excess of the payload (typically 1.5- to 5-fold over the available pyridyldithiol groups) is recommended to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of the byproduct, pyridine-2-thione, at 343 nm.[5]

-

Purification: Purify the final antibody-drug conjugate from unreacted payload and other small molecules using SEC or another suitable chromatographic method.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Objective: To determine the Drug-to-Antibody Ratio (DAR) and confirm successful conjugation.

Methods:

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The release of pyridine-2-thione during the conjugation reaction (measured at 343 nm) can also be used to quantify the number of successful linkages.[6]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of different DAR species in the final ADC product.[7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the intact ADC, allowing for a precise calculation of the DAR.[8]

Mandatory Visualizations

Signaling Pathway of ADC Action

Caption: A diagram illustrating the mechanism of action of an antibody-drug conjugate.

Experimental Workflow for Antibody-Drug Conjugation

References

An In-depth Technical Guide to the Cleavable Disulfide Bond in LC-PEG8-SPDP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), is continually evolving, with the linker chemistry playing a pivotal role in the efficacy and safety of these complex biomolecules. Among the array of linker technologies, those featuring cleavable disulfide bonds have garnered significant attention for their ability to facilitate controlled payload release within the reducing environment of target cells. This guide provides a comprehensive technical overview of LC-PEG8-SPDP, a heterobifunctional crosslinker that embodies this strategy.

This compound (Succinimidyl-[6-(3-[2-pyridyldithio]-propionamido)hexanoyl]-amino-octa(ethylene glycol)) is a versatile reagent designed for the conjugation of amine-containing molecules, such as antibodies, to sulfhydryl-containing payloads. Its architecture comprises three key functional components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a pyridyldithio group for reaction with sulfhydryls to form a cleavable disulfide bond, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. The PEG spacer enhances solubility and reduces aggregation of the resulting conjugate.[] The strategic incorporation of a disulfide bond allows for stable circulation in the bloodstream and selective cleavage within the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione.[][2]

This guide will delve into the quantitative aspects of this compound, provide detailed experimental protocols for its application, and present visual representations of key workflows and biological pathways.

Data Presentation

Table 1: Physicochemical and Reaction Properties of this compound

| Property | Value/Description | References |

| Molecular Weight | 735.86 g/mol | |

| Spacer Arm Length | ~43.9 Å | |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithio | [3] |

| Reactivity | NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) at pH 7.2-8.5. Pyridyldithio group reacts with sulfhydryls (e.g., cysteine residues) at pH 7-8. | [3][4] |

| Solubility | Limited aqueous solubility; typically dissolved in an organic solvent like DMSO or DMF before addition to aqueous reaction mixtures. | [3] |

| NHS Ester Stability | Half-life of hydrolysis is several hours at pH 7 and <10 minutes at pH 9. Solutions should be freshly prepared. | [3][5] |

Table 2: Conditions for Disulfide Bond Cleavage

| Reducing Agent | Concentration | pH | Incubation Time | Notes | References |

| Dithiothreitol (DTT) | 20-50 mM | 7.0-9.0 | 30-60 min at RT | Optimal pH for DTT's reducing activity. | [6] |

| Dithiothreitol (DTT) | 25 mM | 4.5 | 30 min at RT | Can be used to selectively cleave the SPDP linker without reducing native protein disulfide bonds. | [5][6] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | 1.5-8.5 | < 5 min at RT | More stable and effective over a broader pH range compared to DTT. Compatible with maleimide (B117702) chemistry. | [7][8] |

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the first step in creating an ADC, where the antibody is functionalized with the this compound linker.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

-

Purification: Remove unreacted this compound and byproducts using a desalting column equilibrated with the reaction buffer.

Protocol 2: Conjugation of a Thiol-Containing Payload

This protocol details the reaction of the modified antibody with a sulfhydryl-containing cytotoxic drug.

Materials:

-

SPDP-modified antibody (from Protocol 1)

-

Thiol-containing payload

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

-

Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable organic solvent like DMSO to a known concentration.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the purified SPDP-modified antibody.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3]

-

Purification: Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or an SEC system.[][10]

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

-

Calculate the molar concentrations of the antibody and the payload using their respective molar extinction coefficients.

-

The average DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.[11][][13]

2. Analysis by Hydrophobic Interaction Chromatography (HIC):

-

HIC is a standard method to determine the DAR and the distribution of drug-loaded species for cysteine-conjugated ADCs.[14][15][16]

-

The ADC is analyzed on an HIC column using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).

-

Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity, allowing for the quantification of each species.[17][18]

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the potency of the ADC on cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Purified ADC

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[19][20]

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.[19][20]

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each cell line.[21][22]

Mandatory Visualization

Caption: Chemical reaction workflow for ADC synthesis and payload release using this compound.

Caption: General experimental workflow for ADC development using this compound.

References

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. mstechno.co.jp [mstechno.co.jp]

- 8. broadpharm.com [broadpharm.com]

- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmiweb.com [pharmiweb.com]

- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Hydrophilicity and Solubility of LC-PEG8-SPDP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility of the heterobifunctional crosslinker, LC-PEG8-SPDP. This reagent is a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), where the linker's properties significantly influence the stability, solubility, and efficacy of the final conjugate. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its characterization, and provides visual representations of its structure and reaction mechanisms.

Introduction to this compound

This compound, or Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate with an eight-unit polyethylene (B3416737) glycol (PEG) spacer, is a cleavable crosslinker used to conjugate molecules containing primary amines and sulfhydryl groups. The key features of this reagent are:

-

N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines to form stable amide bonds.

-

Pyridyldithio Group: Reacts with sulfhydryl groups to form a reversible disulfide bond.

-

PEG8 Spacer: A hydrophilic polyethylene glycol chain consisting of eight ethylene (B1197577) glycol units, which enhances the water solubility and reduces the immunogenicity of the resulting conjugate.

-

Cleavable Disulfide Bond: The disulfide linkage can be cleaved by reducing agents, allowing for the controlled release of a conjugated molecule, a critical feature in many drug delivery systems.

The incorporation of the PEG8 spacer is a deliberate design choice to improve the aqueous solubility of the crosslinker and the subsequent bioconjugate, a common challenge with traditional hydrocarbon-based linkers.

Physicochemical Properties and Data Presentation

Below is a summary of the available physicochemical data for this compound.

| Property | Value | Source/Comment |

| Chemical Formula | C₃₁H₄₉N₃O₁₃S₂ | Based on the chemical structure. |

| Molecular Weight | 735.86 g/mol | Calculated from the chemical formula. |

| Water Solubility | Data not available in the searched literature. | The PEG8 spacer is expected to confer significant water solubility compared to non-PEGylated analogues. However, the SPDP moiety itself has limited aqueous solubility. |

| Octanol-Water Partition Coefficient (LogP) | Data not available in the searched literature. | The hydrophilic PEG chain would decrease the LogP value, indicating a preference for the aqueous phase over the organic phase. |

| Solubility in Organic Solvents | Soluble in DMSO and DMF. | Common practice for dissolving SPDP-based crosslinkers for use in conjugation reactions. |

Experimental Protocols

For researchers wishing to determine the precise hydrophilicity and solubility of this compound or similar PEGylated crosslinkers, the following established experimental protocols can be employed.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC method. A standard curve of known concentrations of this compound should be prepared in the same buffer.

-

Calculation: The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Determination of the Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also the standard approach for determining the LogP of a compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of the Two-Phase System: Add a known amount of this compound to a mixture of water-saturated n-octanol and n-octanol-saturated water in a sealed container.

-

Equilibration: Vigorously shake the container for a set period to allow for the partitioning of the compound between the two phases. Then, allow the phases to separate completely.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.

-

Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous phases.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculation: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

SPDP Linker Reaction Mechanism

Caption: Reaction mechanism of the SPDP linker.

Experimental Workflow for Solubility Determination

Caption: Workflow for aqueous solubility determination.

Conclusion

This compound is a well-designed heterobifunctional crosslinker where the inclusion of a PEG8 spacer is intended to significantly enhance its hydrophilicity and aqueous solubility. While specific quantitative data is not widely published, the principles of its chemical structure and the established methodologies for its characterization provide a strong framework for its application in research and drug development. The experimental protocols detailed in this guide offer a clear path for scientists to determine the precise solubility and hydrophilicity parameters of this and similar reagents, ensuring the development of robust and effective bioconjugates.

An In-Depth Technical Guide to the LC-PEG8-SPDP Spacer Arm: Properties, Significance, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually advancing, demanding sophisticated reagents that offer precise control over the linkage of biomolecules and therapeutic agents. Among these, the LC-PEG8-SPDP crosslinker has emerged as a pivotal tool, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the this compound spacer arm, detailing its physicochemical properties, the critical significance of its constituent parts—the long-chain (LC) moiety, the eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) reactive group. We present quantitative data, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant biological and experimental workflows to equip researchers with the knowledge to effectively leverage this versatile crosslinker in their work.

Introduction: The Architecture of a High-Performance Crosslinker

The this compound crosslinker is a heterobifunctional reagent designed for the covalent linkage of molecules, primarily proteins, through amine and sulfhydryl groups. Its structure is meticulously designed to offer a balance of reach, flexibility, hydrophilicity, and cleavability, making it an invaluable asset in the construction of complex bioconjugates. The significance of each component is as follows:

-

LC (Long Chain): This typically refers to a hexanoate (B1226103) spacer that extends the distance between the conjugated molecules, complementing the length provided by the PEG chain.

-

PEG8: The eight-unit polyethylene glycol chain is the cornerstone of this linker's utility. It imparts hydrophilicity, which is crucial for mitigating the aggregation often associated with hydrophobic drug payloads.[1] The PEG8 spacer also enhances the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. Furthermore, the flexibility of the PEG chain can alleviate steric hindrance, ensuring that the biological activity of the conjugated molecules is preserved.

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This component provides the reactive ends for conjugation. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds.[2] The pyridyldithiol group reacts with sulfhydryl groups (e.g., from cysteine residues or a previously introduced thiol) to form a disulfide bond. A key feature of this disulfide bond is its cleavability in a reducing environment, such as that found within a target cell, allowing for the controlled release of a payload.[3]

Quantitative Data and Physicochemical Properties

A precise understanding of the physical and chemical characteristics of the this compound linker is essential for its effective application. The following tables summarize key quantitative data for this compound and related crosslinkers for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate-PEG8 | N/A |

| CAS Number | 1252257-56-9 | [4][5] |

| Molecular Weight | 735.86 g/mol | [1][4][5] |

| Molecular Formula | C₃₁H₄₉N₃O₁₃S₂ | [4] |

| Spacer Arm Length (Estimated) | ~45.1 Å | See Note 1 |

Note 1: Calculation of Estimated Spacer Arm Length. The precise, experimentally determined spacer arm length for this compound is not consistently reported in publicly available datasheets. However, an estimation can be derived from the known lengths of its components:

-

LC (hexanoate) spacer: ~15.7 Å

-

PEG unit length: ~3.5 Å per unit

-

SPDP moiety contribution

A simplified estimation for the PEG8 portion would be 8 units * 3.5 Å/unit = 28 Å. Combined with the LC spacer, this provides a substantial and flexible linker.

Table 2: Comparison of Spacer Arm Lengths and Molecular Weights for Various SPDP-based Crosslinkers

| Crosslinker | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| SPDP | 0 | 312.37 | 6.8 |

| LC-SPDP | 0 | 425.52 | 15.6 |

| PEG4-SPDP | 4 | 559.65 | 25.7 |

| This compound | 8 | 735.86 | ~45.1 (Estimated) |

| PEG12-SPDP | 12 | 912.07 | 54.1 |

The Significance of the PEG8 Spacer in Drug Development

The choice of spacer length in a linker is a critical design parameter that can profoundly impact the efficacy and safety of a bioconjugate. The eight-unit PEG spacer in this compound offers a compelling balance of properties that have made it a popular choice in the development of antibody-drug conjugates.[6]

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of the PEG8 spacer helps to counteract this hydrophobicity, improving the overall solubility of the ADC and reducing the propensity for aggregation.[6] This is crucial for maintaining the stability of the drug product and ensuring its safe administration.

-

Improved Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the ADC, which can shield it from renal filtration and enzymatic degradation, thereby extending its circulation half-life. Studies have indicated that the pharmacokinetic benefits of PEGylation can plateau around eight PEG units, suggesting that PEG8 offers a near-optimal length for this purpose.

-

Optimal Drug-to-Antibody Ratio (DAR): The improved solubility conferred by the PEG8 spacer can enable the attachment of a higher number of drug molecules to an antibody without leading to aggregation. This allows for the development of ADCs with a high DAR, which can be more potent, especially against tumors with low antigen expression.[6]

-

Steric Hindrance Mitigation: The flexible and extended nature of the LC-PEG8 spacer provides ample distance between the antibody and the payload. This separation can be critical for preserving the antigen-binding affinity of the antibody, which might otherwise be compromised by a bulky drug molecule.[7]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the conjugation of an antibody to a thiol-containing payload. Optimization will be required for specific antibodies and payloads.

Two-Step Antibody-Drug Conjugation

This is the most common method, involving the initial modification of the antibody with the linker, followed by conjugation to the drug.

Materials:

-

Antibody in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing drug payload

-

Reducing agent (e.g., Dithiothreitol - DTT) if the payload's thiol is protected

-

Desalting columns

-

Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Step 1: Antibody Modification

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.

-

Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Step 2: Drug Conjugation

-

Payload Preparation: If the thiol group on the payload is protected, it must be deprotected according to the manufacturer's instructions. If the payload is in a disulfide dimer form, it can be reduced with a mild reducing agent like TCEP.

-

Conjugation Reaction: Add the thiol-containing payload to the purified, SPDP-modified antibody at a 2- to 5-fold molar excess over the incorporated SPDP groups.

-

Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.[8]

-

Purification: Purify the resulting ADC from unreacted payload and linker fragments using size-exclusion chromatography (SEC) or dialysis.

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy (by measuring the absorbance of the drug and the protein) or hydrophobic interaction chromatography (HIC).

-

Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).[9]

-

Confirmation of Conjugation: Confirm the successful conjugation and the final molecular weight of the ADC using mass spectrometry (LC-MS).[10]

Visualizing Workflows and Mechanisms

Graphical representations are invaluable for understanding the complex processes involved in bioconjugation and the mechanism of action of the resulting products.

Logical Relationship of this compound Components

Caption: Logical components and reactivity of the this compound crosslinker.

Experimental Workflow for ADC Synthesis

Caption: A two-step workflow for synthesizing an antibody-drug conjugate.

Signaling Pathway: ADC Mechanism of Action with Bystander Effect

Caption: The mechanism of action for an ADC, including the bystander effect.

Conclusion

The this compound crosslinker represents a significant advancement in the field of bioconjugation, offering a unique combination of features that address many of the challenges associated with the development of complex biologics. Its extended and flexible spacer arm, coupled with the hydrophilicity of the PEG8 moiety and the cleavable nature of the SPDP linker, provides researchers with a powerful tool for creating highly effective and stable bioconjugates. A thorough understanding of its properties and the role of each of its components, as detailed in this guide, is paramount for its successful application in the development of next-generation therapeutics and diagnostics.

References

- 1. This compound - CAS:1252257-56-9 - 孚可科技(上海)有限公司 [forcbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - CAS:1252257-56-9 - KKL Med Inc. [kklmed.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of LC-PEG8-SPDP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of LC-PEG8-SPDP, a heterobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs). The information presented is collated from key scientific literature, offering a comprehensive resource for researchers in the field of bioconjugation and medicinal chemistry.

Introduction

This compound, with the full chemical name 2,5-dioxopyrrolidin-1-yl 3-oxo-1-(pyridin-2-yldisulfanyl)-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oate, is a valuable crosslinking reagent used in the construction of ADCs. Its structure incorporates a long-chain (LC) polyethylene (B3416737) glycol (PEG8) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The molecule features two key reactive groups: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, such as those on the lysine (B10760008) residues of antibodies, and a pyridyldithio group for conjugation to thiol-containing molecules, like cytotoxic payloads, via a cleavable disulfide bond.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential modification of a PEGylated starting material. The following protocol is based on the synthesis of a similar PEG-containing hydrophilic linker described by Zhao et al. in the Journal of Medicinal Chemistry (2011).[1][2]

Synthesis Pathway

The overall synthetic pathway can be visualized as a three-step process starting from commercially available N-(tert-butoxycarbonyl)-2,2'-(ethylenedioxy)di(ethylamine).

References

LC-PEG8-SPDP: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals